molecular formula C15H17NO4 B2622202 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid CAS No. 2386983-90-8

3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid

Cat. No. B2622202
CAS RN: 2386983-90-8
M. Wt: 275.304
InChI Key: OFHZNVQTOBQWPP-UHFFFAOYSA-N
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Description

3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPAA is a derivative of benzoic acid and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid involves the inhibition of COX-2 activity, which results in the reduction of prostaglandin production and subsequent inflammation. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit the activity of the HIV protease enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit cancer cell growth, and exhibit antiviral activity. Additionally, this compound has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response and protection against various stressors.

Advantages and Limitations for Lab Experiments

3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-cancer, and antiviral properties. However, one limitation of this compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, the mechanisms underlying the anti-inflammatory, anti-cancer, and antiviral activities of this compound require further investigation. The potential use of this compound in combination with other drugs for the treatment of various diseases also warrants further study. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its anti-inflammatory, anti-cancer, and antiviral properties make it a promising candidate for further study. The synthesis method of this compound is relatively straightforward, and it exhibits several advantages for lab experiments. However, its cytotoxicity at high concentrations may limit its use in certain experiments. Further investigation is required to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, and to develop novel drug delivery systems and derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of 3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid involves the reaction of 3-aminoprop-1-yne with 2-methylpropan-2-yl chloroformate, followed by the reaction of the resulting product with 3-bromobenzoic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to exhibit antiviral activity against the human immunodeficiency virus (HIV).

properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZNVQTOBQWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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